4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class of heterocycles. Its structure comprises:
- A central benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold, characterized by a fused benzene ring and a thiadiazine ring with two sulfonyl oxygen atoms.
- An o-tolyl (2-methylphenyl) group at position 2, contributing steric bulk and aromaticity.
This scaffold is widely explored in medicinal chemistry due to its versatility in enzyme inhibition, particularly targeting α-glucosidase, carbonic anhydrases, and aldose reductase .
Properties
IUPAC Name |
2-(2-methylphenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-16-11-13-18(14-12-16)15-23-20-9-5-6-10-21(20)28(26,27)24(22(23)25)19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQUIQWTYMKXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological potential.
Chemical Structure and Properties
The chemical structure of 4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide features a thiadiazine ring system that is known for its ability to interact with biological targets. The presence of the methyl and o-tolyl groups may influence its lipophilicity and interaction with cellular membranes.
Antimicrobial Activity
Research has shown that thiadiazine derivatives exhibit significant antimicrobial properties. A study found that various substituted thiadiazines demonstrated notable activity against a range of bacterial strains. This suggests that 4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide could potentially be effective against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiadiazine derivatives have been investigated for their anticancer potential. A case study highlighted the cytotoxic effects of similar compounds on cancer cell lines, indicating that modifications in the thiadiazine structure can enhance their efficacy against tumors . The specific interactions with cellular pathways involved in apoptosis and cell cycle regulation are areas of ongoing research.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For example, related thiadiazines have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling . The inhibition of such enzymes could position this compound as a therapeutic agent in cancer treatment.
Research Findings
Case Studies
- Case Study on Antimicrobial Activity : A series of experiments demonstrated that derivatives similar to the target compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL against common bacterial strains. This suggests a promising therapeutic index for further development.
- Case Study on Anticancer Activity : In vitro studies using human cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. The results indicated a dose-dependent response, warranting further exploration into its mechanism of action.
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structural analogs differ primarily in substituents at positions 2 and 4, which influence pharmacological activity. Key examples include:
Table 1: Structural and Pharmacological Comparison of Benzothiadiazine 1,1-Dioxide Derivatives
Key Structural Insights :
- Halogenated Derivatives (e.g., 3-chlorobenzyl in ): Enhance electronegativity and binding affinity but may reduce metabolic stability.
- Hydrophilic Groups (e.g., hydroxycarboxamide in ): Improve solubility but may compromise membrane permeability.
Pharmacological and Functional Comparisons
Enzyme Inhibition Activity
- α-Glucosidase Inhibition : Analogs with 4-hydroxycarboxamide groups (e.g., compound 13d ) exhibit IC50 values of ~4.2 µM, suggesting moderate activity. The target’s o-tolyl group may enhance binding via hydrophobic interactions but lacks direct activity data.
- Carbonic Anhydrase IX/XII Targeting: Derivatives like those in show nanomolar-range inhibition (IC50 ~0.11 µM), attributed to sulfonamide interactions with zinc ions in the enzyme’s active site.
- Aldose Reductase Inhibition : A bromo-fluorobenzyl derivative achieved IC50 = 0.11 µM , highlighting halogenated substituents’ role in potency.
Anticancer and Antiparasitic Activity
- Antitumor Effects : Bua et al.’s compound demonstrated growth inhibition in HCT-116 cells and increased apoptosis markers, linked to carbonic anhydrase IX/XII selectivity.
- Antitrypanosomatidic Activity: Propargyl-substituted derivatives (e.g., ) show promise against parasitic infections, though the target’s o-tolyl group may limit broad-spectrum efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
